2-Chloro-4-(isobutyrylamino)benzoic acid
Description
2-Chloro-4-(isobutyrylamino)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and an isobutyrylamino group (-NHCOC(CH₃)₂) at the 4-position of the aromatic ring. This compound is structurally designed to combine the electron-withdrawing effects of chlorine with the steric and electronic properties of the isobutyryl amide group, which may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H12ClNO3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
2-chloro-4-(2-methylpropanoylamino)benzoic acid |
InChI |
InChI=1S/C11H12ClNO3/c1-6(2)10(14)13-7-3-4-8(11(15)16)9(12)5-7/h3-6H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
DSAFHBCPJDIRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of 2-Chloro-4-(isobutyrylamino)benzoic acid with structurally related benzoic acid derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Melting Point (°C) | Solubility (DMSO/Methanol) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₁₂ClNO₃ | 241.67 | Cl (2), NHCOC(CH₃)₂ (4) | Not reported | Not reported | Pharmaceutical intermediates |
| 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid | C₁₄H₈ClF₃O₃ | 316.66 | Cl (2), CF₃ (4), OPh (3) | Not reported | Soluble in organic solvents | Intermediate for acifluorfen |
| 2-Chloro-4-(4-cyanophenyl)benzoic acid | C₁₄H₈ClNO₂ | 265.67 | Cl (2), 4-cyanophenyl (4) | >99% purity | Slight solubility | Medicinal chemistry |
| 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid | C₁₀H₁₁ClN₂O₃ | 242.66 | Cl (2), NHCOC(CH₃)₂ (4) | 181–183 | Slight in DMSO/methanol | Research chemicals |
| 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid | C₁₄H₈ClF₃O₃ | 316.66 | Cl (2), 3-CF₃OPh (4) | Not reported | Not reported | Agrochemical intermediates |
Key Observations :
- Electron-Withdrawing Groups: Compounds with trifluoromethyl (CF₃) or nitro groups (e.g., Lactofen ) exhibit enhanced stability and lipophilicity compared to the isobutyrylamino derivative, making them suitable for pesticidal applications.
- Amide vs.
- Solubility: Substituted phenyl groups (e.g., 4-cyanophenyl) reduce aqueous solubility but improve compatibility with organic synthesis protocols .
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